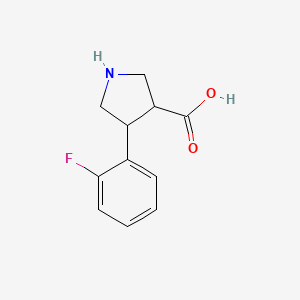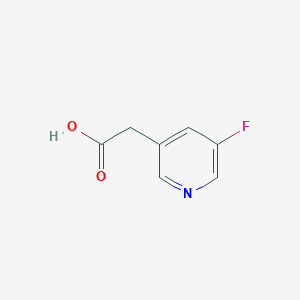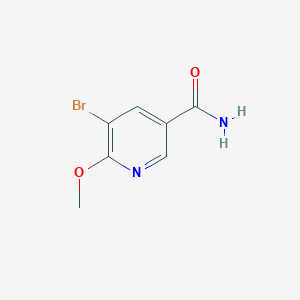![molecular formula C14H20ClNO3 B1439915 Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride CAS No. 1219976-67-6](/img/structure/B1439915.png)
Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride
Descripción general
Descripción
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Bioactive Precursor in Organic Synthesis
Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride plays a crucial role as a bioactive precursor in organic synthesis, contributing to the development of compounds with a variety of pharmacological activities. Its versatility as a substrate is significant for the preparation of medical products, showcasing its importance in synthetic and pharmaceutical industries due to its potential in generating new bioactive molecules with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019).
DNA Minor Groove Binding
The compound’s structural analogs, specifically those resembling the synthetic dye Hoechst 33258, demonstrate strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding capability has led to its use in chromosomal and nuclear staining in plant cell biology, providing a foundation for rational drug design targeting DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antimicrobial Agent Development
Explorations into the antimicrobial properties of methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride and its derivatives could enhance our understanding of potential new treatments for communicable diseases. The ongoing need for novel antimicrobial agents, due to increasing antimicrobial resistance, underscores the value of this compound in biomedical research. The antimicrobial activity of p-cymene, a related monoterpene, highlights the broader implications for derivatives of methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride in developing treatments with minimal side effects (Marchese et al., 2017).
Environmental and Safety Assessments
The compound's role extends into environmental science and safety evaluations, where its derivatives, such as 2,4-D and parabens, have been subjects of extensive studies. These investigations aim to understand the environmental impact, toxicity, and safe usage limits of such compounds, providing crucial information for regulatory and safety guidelines (Zuanazzi, Ghisi, & Oliveira, 2020).
Propiedades
IUPAC Name |
methyl 2-(piperidin-4-yloxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-5-3-2-4-11(13)10-18-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPCVVTYOUMSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



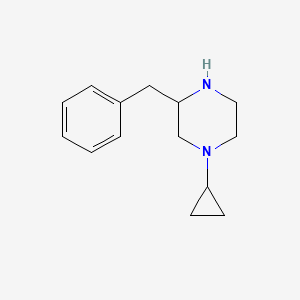
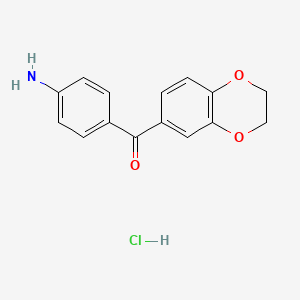
![4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole](/img/structure/B1439835.png)


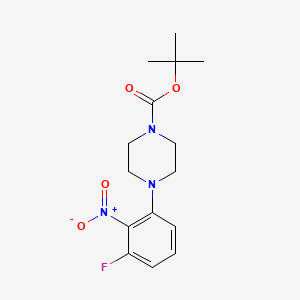
![[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1439845.png)
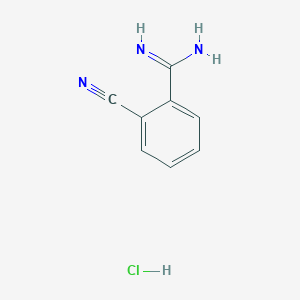
![Methyl 3-[(3-Aminothien-2-yl)thio]propanoate](/img/structure/B1439848.png)
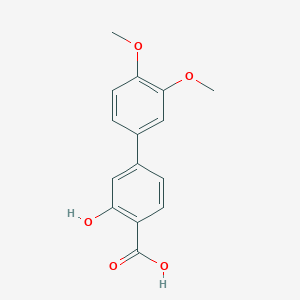
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid](/img/structure/B1439851.png)
